molecular formula C13H11N5O2S2 B2488214 N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1788914-30-6

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2488214
CAS No.: 1788914-30-6
M. Wt: 333.38
InChI Key: AAJBGFCKVDZATE-UHFFFAOYSA-N
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Description

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its ability to selectively target and suppress NLRP3-driven inflammation, making it an essential pharmacological tool for investigating the pathogenesis of a wide range of inflammatory diseases. Studies have utilized this compound to probe the role of NLRP3 in conditions such as cryopyrin-associated periodic syndromes (CAPS) [https://pubmed.ncbi.nlm.nih.gov/26521942/], Alzheimer's disease [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5859192/], and other sterile inflammatory conditions. The compound is noted for its direct action, effectively blocking ASC speck formation and subsequent release of mature interleukin-1β (IL-1β), a key pro-inflammatory cytokine. This mechanism provides researchers with a means to dissect the molecular pathways of inflammasome activation and to evaluate the therapeutic potential of NLRP3 inhibition in preclinical models. Its application is fundamental for advancing our understanding of innate immunity and for developing novel anti-inflammatory strategies.

Properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)11(19)15-13-8(4-5-21-13)12-14-10(17-20-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJBGFCKVDZATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole and thiadiazole rings

Industrial Production Methods: In an industrial setting, the synthesis would likely be scaled up using reactors designed to handle the specific reaction conditions required for each step. This might include the use of high-pressure reactors for certain steps and specialized catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions.

  • Substitution: Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions could employ hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

  • Substitution reactions might use nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation products include thiophene sulfoxides and sulfones.

  • Reduction products could be various reduced forms of the oxadiazole and thiadiazole rings.

  • Substitution products would depend on the specific substituents introduced.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
The compound shows promise as a potential anticancer agent. Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been shown to inhibit telomerase activity, which is crucial for cancer cell proliferation .

Case Study: Antitumor Mechanisms

A study highlighted the mechanisms through which thiadiazole derivatives exert their antitumor effects. These include inhibiting RNA and DNA synthesis without affecting protein synthesis and targeting key kinases involved in tumorigenesis . The following table summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Reference
Compound ASNB-1910.5
Compound BOVCAR-812.0
Compound CHCT11615.0

Anti-inflammatory Properties
In silico studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, suggesting its potential in treating inflammatory conditions . This pathway is crucial in the biosynthesis of leukotrienes, mediators of inflammation.

Chemical Applications

Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions—including nucleophilic substitutions—allows it to be utilized in synthesizing other complex organic compounds .

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the oxadiazole ring via amidoxime reactions.
  • Functionalization of the thiophene moiety.
  • Final assembly into the target compound through coupling reactions.

Material Science Applications

Development of New Materials
The properties of this compound could be harnessed in material science for creating novel polymers or coatings. The heterocyclic rings may impart unique electronic or mechanical properties beneficial for advanced material applications .

Mechanism of Action

The exact mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The compound could inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The target compound shares key motifs with several pharmacologically active molecules:

  • Thiophene-Oxadiazole-Thiadiazole Core : The integration of thiophene, oxadiazole, and thiadiazole rings is distinct but analogous to compounds like TASP0415914 (), which combines thiazole and oxadiazole for PI3Kγ inhibition.
  • Substituent Effects: The cyclopropyl group on the oxadiazole (target compound) contrasts with the 3-hydroxypiperidinyl substituent in TASP0415914. Cyclopropyl may improve metabolic stability compared to bulkier, polar groups .

Pharmacological Activity

While direct activity data for the target compound is lacking, analogs provide insights:

  • Anticancer Activity : Thiadiazole derivatives (e.g., compound 7b from ) exhibit potent activity against HepG-2 cells (IC50 = 1.61 µg/mL). The target compound’s methyl-substituted thiadiazole may enhance binding efficiency compared to phenyl groups in 7b .
  • Enzyme Inhibition: TASP0415914’s PI3Kγ inhibition (nanomolar potency) highlights the role of oxadiazole-thiazole hybrids in inflammatory diseases. The target compound’s thiophene-oxadiazole scaffold could similarly modulate kinase targets .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiophene-oxadiazole-thiadiazole Cyclopropyl, Methyl Hypothetical (anticancer/enzyme)
TASP0415914 (PI3Kγ inhibitor) Thiazole-oxadiazole 3-Hydroxypiperidinyl, Methyl PI3Kγ inhibition (IC50 < 10 nM)
Compound 7b (HepG-2 inhibitor) Thiadiazole-carboxamide Phenyl, Methyl HepG-2 IC50 = 1.61 µg/mL
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole-carboxamide Cyclobutyl, Methyl N/A

Table 2: Substituent Impact on Pharmacokinetic Properties

Substituent Effect on Properties Example Compound
Cyclopropyl (oxadiazole) Enhances metabolic stability, moderate lipophilicity Target Compound
3-Hydroxypiperidinyl (oxadiazole) Increases polarity, potential for hydrogen bonding TASP0415914
Methyl (thiadiazole) Improves solubility, reduces steric hindrance Target Compound

Biological Activity

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thiadiazole moiety : Known for its broad spectrum of biological activities.
  • Oxadiazole ring : Contributes to enhanced pharmacological properties.
  • Cyclopropyl group : Imparts unique steric and electronic characteristics.

Anticancer Activity

Research indicates that derivatives containing thiadiazole and oxadiazole rings exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with a similar structure showed decreased viability in various cancer cell lines including leukemia and melanoma cells, indicating potential as anticancer agents .
CompoundCell LineEffect
Thiadiazole derivativeHL-60 (leukemia)Decreased viability
Thiadiazole derivativeSK-MEL-1 (melanoma)Induction of apoptosis

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacteria and fungi:

  • In vitro studies have shown that certain thiadiazole derivatives possess strong antibacterial activity against various pathogens .

Anti-inflammatory Effects

The presence of the thiadiazole ring has been linked to anti-inflammatory activities. Compounds with similar structures have been shown to inhibit nitric oxide synthase (NOS), which is involved in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammatory pathways.
  • Receptor Binding : The oxadiazole and thiadiazole rings can interact with biological receptors through hydrogen bonding and hydrophobic interactions.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the thiadiazole structure significantly enhanced anticancer activity.

Study 2: Antimicrobial Properties

In a comparative study, several thiadiazole derivatives were tested against standard strains of bacteria. The results showed that certain compounds exhibited potent antimicrobial effects with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

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